molecular formula C9H7NO2 B1589861 4-Cyano-2-methylbenzoic acid CAS No. 1975-53-7

4-Cyano-2-methylbenzoic acid

Cat. No.: B1589861
CAS No.: 1975-53-7
M. Wt: 161.16 g/mol
InChI Key: NIDKGLRXRBFGEN-UHFFFAOYSA-N
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Description

4-Cyano-2-methylbenzoic acid is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzoic acid, where a cyano group (-CN) and a methyl group (-CH3) are substituted at the 4 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyano-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-methylbenzoic acid followed by reduction and subsequent cyanation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as iron powder in hydrochloric acid. Finally, the amine is converted to the cyano compound using a cyanating agent like copper(I) cyanide.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These could include catalytic methods or continuous flow processes that allow for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 2-Methylterephthalic acid.

    Reduction: 4-Amino-2-methylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Cyano-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-cyano-2-methylbenzoic acid depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Cyano-3-methylbenzoic acid
  • 4-Cyano-2-methoxybenzoic acid
  • 4-Cyano-2-chlorobenzoic acid

Comparison: 4-Cyano-2-methylbenzoic acid is unique due to the presence of both a cyano and a methyl group, which influence its reactivity and physical properties Compared to 4-cyano-3-methylbenzoic acid, the position of the methyl group affects the compound’s steric and electronic properties, leading to differences in reactivity and applications Similarly, the presence of different substituents (eg

Properties

IUPAC Name

4-cyano-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDKGLRXRBFGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473694
Record name 4-Cyano-2-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1975-53-7
Record name 4-Cyano-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyano-2-methylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of A-3 (methyl 4-cyano-2-methylbenzoate) (38 g, 0.217 mol) in ethanol (450 mL) was added aqueous sodium hydroxide solution (150 mL, 2.9 M), and the mixture was stirred at room temperature for 12 h. Most of ethanol was removed under reduced pressure, and the residue was diluted with water (300 mL). The aqueous layer was washed with ethyl ether (200 mL×2), and the aqueous layer was acidified with hydrochloric acid (450 mL, 1 M) under 0° C. to pH<6. The mixture was extracted with ethyl acetate (400 mL×3), and the organic layer was washed with brine, dried, and evaporated to give A-4 (4-cyano-2-methylbenzoic acid) (40 g, yield 100%) as a yellow solid.
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450 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-3-methyl-benzonitrile (10.008 g, 51.05 mmol) (commercially available) in tetrahydrofuran (“THF”) (350 ml) was added n-butyl lithium (1.6M in THF) (35 ml, 56.16 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 1 hour. Then carbon dioxide (24.933 g, 566.66 mmol) was added. The reaction mixture was allowed to warm to ambient temperature. The reaction mixture was quenched by addition of water (300 ml), and extracted with diethyl ether (3×300 ml). The phases were separated. The aqueous phase was acidified by addition of aqueous hydrochloric acid (concentrated) and extracted with chloroform (3×200 ml). The combined organic phases were concentrated and used without further purification.
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10.008 g
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35 mL
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350 mL
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24.933 g
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Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-methylbenzonitrile (0.48 g, 2.43 mmol) in 1 ml of toluene at −78° C. was added 1 ml of 2.6M n-BuLi in toluene followed by quenching with dry ice (0.5 g, 12.5 mmol). The reaction mixture was warmed to room temperature, then taken into water and extracted with ethyl acetate (2×15 ml). The water layer was acidified to pH 1-2 by addition of concentrated aqueous hydrochloric acid and extracted with ethyl acetate (3×15 ml). The organic layer was dried over anhydrous sodium sulfate, then filtered and concentrated to give 4-cyano-2-methylbenzoic acid (0.08 g, 20% yield). 1H-NMR (400 MHz, DMSO-d6): 13.10 (br s, 1H), 7.92 (d, 1H), 7.84 (m, 1H), 7.76 (d, 1H), 2.53 (s, 3H).
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0.48 g
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1 mL
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1 mL
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0.5 g
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Synthesis routes and methods IV

Procedure details

To a solution of 4-cyano-2-methylbenzoic acid methyl ester (Example 3.6) (61 g, 348 mmol) in a mixture of water (0.360 ml) and tetrahydrofuran (1.4 l) was added lithium hydroxide hydrate (31.4 g, 748.2 mmol). The reaction mixture was stirred at ambient temperature for 3 hours. The reaction mixture was concentrated. The residue was acidified by addition of aqueous hydrochloric acid (1N) and extracted with a mixture of methanol and chloroform (5:95). The organic phase was dried over sodium sulfate and concentrated. The residue was crystallized in a mixture of ethyl acetate andcyclohexane to give 4-cyano-2-methylbenzoic acid (55.5 g, 99% yield).
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61 g
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0.36 mL
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1.4 L
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lithium hydroxide hydrate
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31.4 g
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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